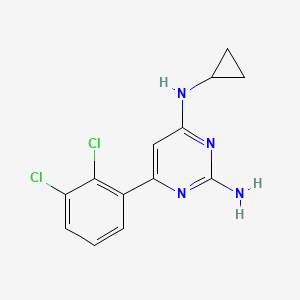

N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

説明

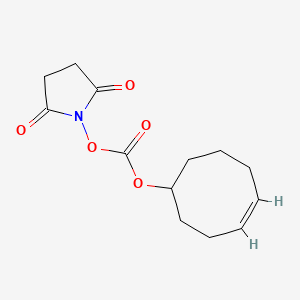

“N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine” is a non-polymer compound with the formula C13H12Cl2N4. It has a molecular weight of 295.167 . The compound is also known by the identifier 6-[2,3-bis(chloranyl)phenyl]-N4-cyclopropyl-pyrimidine-2,4-diamine .

Molecular Structure Analysis

The compound’s molecular structure can be represented by the Isomeric SMILES string: c1cc(c(c(c1)Cl)Cl)c2cc(nc(n2)N)NC3CC3 . This indicates that the compound contains a pyrimidine ring substituted with a cyclopropyl group and a 2,3-dichlorophenyl group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound’s InChI code is 1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) .科学的研究の応用

Application in Cancer Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588, a MTH1 inhibitor, has shown promise in preclinical cancer studies . It has been found to be toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells .

Detailed Description of the Methods of Application or Experimental Procedures

In one study, an unbiased CRISPR screen was performed on human lung cancer cells to identify potential mechanisms behind the cytotoxic effect of TH588 . In another study, a panel of heterogeneous neuroendocrine tumor cells was used to assess cellular mechanisms and molecular signaling pathways implicated in the effects of TH588 .

Thorough Summary of the Results or Outcomes Obtained

The CRISPR screen identified pathways and complexes involved in mitotic spindle regulation . TH588 was found to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis in a concentration-dependent but MTH1-independent manner . These effects activated a USP28-p53 pathway – the mitotic surveillance pathway – that blocked cell cycle reentry after prolonged mitosis . In the neuroendocrine tumor cells, TH588 was found to decrease cell survival by downregulating the PI3K-Akt-mTOR axis and inducing apoptosis .

Application in Neuroendocrine Tumor Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588 has been studied for its anti-tumoral effects in neuroendocrine tumor cells . It was tested alone and in combination with the mTOR inhibitor everolimus, 5-fluorouracil (5-FU), and γ-irradiation .

Detailed Description of the Methods of Application or Experimental Procedures

A panel of heterogeneous neuroendocrine tumor cells was used to assess the effects of TH588 alone and in combination with everolimus, 5-FU, and γ-irradiation .

Thorough Summary of the Results or Outcomes Obtained

TH588 was found to efficiently decrease the survival of neuroendocrine cancer cells by downregulating the PI3K-Akt-mTOR axis and increasing apoptosis . In dual-targeting approaches, cell survival was further decreased due to an even stronger downregulation of the PI3K-Akt-mTOR axis and augmentation of apoptosis . TH588 was also found to have chemo- and radio-sensitizing properties .

Application in DNA Replication Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588, a dual MTH1 inhibitor and microtubule targeting agent, has been used in studies investigating DNA replication . It has been shown to increase 8-oxodG accumulation into DNA when one of the main DNA replicases in human cells, DNA polymerase delta (Pol δ), is replaced with an error-prone variant .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, human cells were treated with TH588 after replacing DNA polymerase delta (Pol δ) with an error-prone variant .

Thorough Summary of the Results or Outcomes Obtained

The treatment with TH588 allowed increased 8-oxodG accumulation into DNA .

Application in Microtubule Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588 has been identified as a microtubule-modulating agent . It has been shown to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis in a concentration-dependent but MTH1-independent manner .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, an unbiased CRISPR screen was performed on human lung cancer cells to identify potential mechanisms behind the cytotoxic effect of TH588 . Immunofluorescence and live cell imaging were used to observe the effects of TH588 on microtubules .

Thorough Summary of the Results or Outcomes Obtained

TH588 was found to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis in a concentration-dependent but MTH1-independent manner . These effects activated a USP28-p53 pathway – the mitotic surveillance pathway – that blocked cell cycle reentry after prolonged mitosis .

Application in DNA Damage Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588, a dual MTH1 inhibitor and microtubule targeting agent, has been used in studies investigating DNA damage . It has been shown to increase 8-oxodG accumulation into DNA when one of the main DNA replicases in human cells, DNA polymerase delta (Pol δ), is replaced with an error-prone variant .

Thorough Summary of the Results or Outcomes Obtained

Application in Cell Cycle Research

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

TH588 has been identified as a microtubule-modulating agent that affects the cell cycle . It has been shown to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis in a concentration-dependent but MTH1-independent manner . These effects activated a USP28-p53 pathway – the mitotic surveillance pathway – that blocked cell cycle reentry after prolonged mitosis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYJIOQIAEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188668 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine | |

CAS RN |

1609960-31-7 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)